molecular formula C22H27NO5 B029701 2-Acetyl-1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline CAS No. 31537-71-0

2-Acetyl-1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline

Cat. No. B029701
CAS RN: 31537-71-0
M. Wt: 385.5 g/mol
InChI Key: JIDKUPJJVWNDTF-UHFFFAOYSA-N
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Description

This compound is a derivative of the isoquinoline group, which has been extensively studied for its diverse chemical properties and potential applications in various fields.

Synthesis Analysis

The synthesis of this compound and its derivatives often involves key chiral intermediates. Maurin, Czarnocki, and Paluchowska (1996) reported on a key chiral intermediate used in the synthesis of natural isoquinoline derivatives with a C1 quaternary center (Maurin, J., Czarnocki, Z., & Paluchowska, B., 1996). Additionally, Gitto et al. (2010) discussed the synthesis of a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including computational studies to understand their pharmacological effects (Gitto, R. et al., 2010).

Molecular Structure Analysis

Gao et al. (2006) detailed the synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, reporting the crystal structure of the most potent compound (Gao, M. et al., 2006).

Chemical Reactions and Properties

Gitto et al. (2007) explored the optimized synthesis and stereochemistry of a specific derivative, demonstrating its potent non-competitive AMPA receptor antagonist properties (Gitto, R. et al., 2007).

Scientific Research Applications

Chiral Intermediate in Synthesis

  • This compound serves as a key chiral intermediate in the synthesis of natural isoquinoline derivatives, particularly those with a C1 quaternary center, offering stable intermediate storage options (Maurin, Czarnocki, & Paluchowska, 1996).

Anticonvulsant Properties

  • Some 6,7-dimethoxyisoquinoline derivatives, including variants of the compound , have shown anticonvulsant effects in animal models of epilepsy. These findings are significant for the development of new anticonvulsant agents (Gitto et al., 2010).

Synthesis of Novel Derivatives

  • The compound has been used in the synthesis of novel derivatives with substituents in positions 1,2,6, and 7, expanding the possibilities for creating diverse molecules for various applications (Aghekyan et al., 2009).

Synthesis of Isoquinoline Alkaloids

  • It acts as a chiral precursor in the synthesis of natural products, including some isoquinoline alkaloids, indicating its role in the creation of complex organic compounds (Czarnocki & Maurin, 1993).

Use in Radioligand Development

  • Derivatives of this compound have been evaluated as potential ligands for in vivo imaging of AMPA receptors using PET, which is crucial for brain disease imaging (Årstad et al., 2006).

Preparation of Quinazolines

  • It serves as an intermediate in the preparation of a variety of quinazolines, demonstrating its versatility in the synthesis of heterocyclic compounds (Phillips & Castle, 1980).

Synthesis of Potential PET Tracers

  • Carbon-11 and fluorine-18 labeled derivatives of the compound have been synthesized as potential PET ligands for imaging brain diseases, highlighting its application in medical diagnostics (Gao et al., 2006).

Future Directions

Further studies could focus on synthesizing this compound and evaluating its biological activity. Given the known activities of other isoquinoline derivatives, it could potentially have applications in medicinal chemistry .

properties

IUPAC Name

1-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDKUPJJVWNDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314223
Record name N-Acetylnorlaudanosine
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Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline

CAS RN

31537-71-0
Record name N-Acetylnorlaudanosine
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Record name 2-Acetyl-1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline
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Record name 2-acetyl-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline
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